molecular formula C25H29N3O6S B2965551 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-84-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No. B2965551
CAS RN: 688053-84-1
M. Wt: 499.58
InChI Key: CRHSEHPSLPHNIQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C25H29N3O6S and its molecular weight is 499.58. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analog Studies

  • Synthesis of Quinoquinazolines : The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is part of the quinazoline family. Studies have been conducted on the synthesis of quino[1,2-c]quinazolines as analogs of antitumor benzo[c]phenanthridine alkaloids, highlighting their potential in cancer research (Phillips & Castle, 1980).

  • Derivatives with Antitumor Properties : Synthesis of derivatives like 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one and their transformation into sulfanyl-substituted triazolobenzoquinazolines have shown significant antitumor activity (Markosyan et al., 2015).

  • Pro-Apoptotic Activity in Cancer Cells : Novel 4-anilinoquinazoline derivatives have been evaluated for their cytotoxic effect on cancer cells. These compounds demonstrated pro-apoptotic activity mediated by up-regulation of Bax and activation of poly(ADP-ribose) phosphatase (Devegowda et al., 2016).

Antimicrobial and Antifungal Studies

  • Antimicrobial and Antifungal Activities : Sulfonamides bearing quinazolin-4(3H)ones have been synthesized and exhibited remarkable antibacterial and antifungal activities, suggesting their utility in microbial infection treatments (Patel et al., 2010).

  • New Methylsulfanyl-Triazoloquinazoline Derivatives : The antimicrobial activity of newly synthesized 2‐methylsulfanyl‐[1,2,4]triazolo[1,5‐a]quinazoline derivatives was evaluated against various bacteria and fungi, indicating their potential in antimicrobial therapy (Al-Salahi et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 3,4-dimethoxyphenethylamine with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid, followed by the addition of hexanoyl chloride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid", "hexanoyl chloride" ], "Reaction": [ "Step 1: React 3,4-dimethoxyphenethylamine with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-3,4-dimethoxyphenethylamine.", "Step 2: Add hexanoyl chloride to the intermediate from step 1 in the presence of a base such as triethylamine (TEA) to form the final product N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide.", "Step 3: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

688053-84-1

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Molecular Formula

C25H29N3O6S

Molecular Weight

499.58

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C25H29N3O6S/c1-31-19-8-7-16(12-20(19)32-2)9-10-26-23(29)6-4-3-5-11-28-24(30)17-13-21-22(34-15-33-21)14-18(17)27-25(28)35/h7-8,12-14H,3-6,9-11,15H2,1-2H3,(H,26,29)(H,27,35)

InChI Key

CRHSEHPSLPHNIQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC

solubility

not available

Origin of Product

United States

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